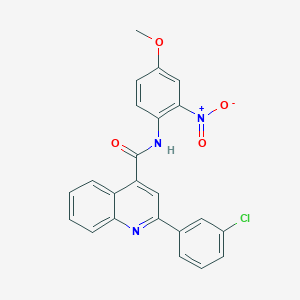
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine, also known as FM2-10, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a morpholine derivative that has shown promising results in various studies, making it a subject of interest for researchers across the globe.
作用機序
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine acts as a potent and selective inhibitor of the TRPC5 channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cells, leading to a decrease in the activity of the TRPC5 channel. This mechanism of action has been extensively studied and confirmed in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. It has been found to reduce the blood pressure in hypertensive rats by inhibiting the activity of the TRPC5 channel. This compound has also been shown to reduce the chronic pain in mice by inhibiting the TRPC5 channel-mediated calcium influx. Additionally, this compound has been found to reduce the neurodegeneration in a mouse model of Alzheimer's disease by inhibiting the TRPC5 channel-mediated calcium influx.
実験室実験の利点と制限
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has various advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity towards the TRPC5 channel, which makes it an ideal tool for studying the role of this channel in various physiological processes. Additionally, this compound has high purity and high yield, which makes it easy to use in lab experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research labs.
将来の方向性
There are various future directions for the use of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine in scientific research. One of the main directions is to study the role of TRPC5 channels in various diseases, including hypertension, chronic pain, and neurodegenerative disorders. Additionally, this compound can be used to study the potential therapeutic benefits of TRPC5 channel inhibition in these diseases. Furthermore, this compound can be used as a tool to study the role of TRPC5 channels in other physiological processes, such as cell migration and differentiation.
合成法
The synthesis of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine involves the reaction of 4-fluorobenzylamine with 3-methyl-2-furoic acid, followed by the addition of morpholine and a catalytic amount of N,N'-dicyclohexylcarbodiimide (DCC) to form the final product. This method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has been extensively studied for its potential use in various scientific research fields. It has been found to be a potent and selective inhibitor of the TRPC5 channel, which is a calcium-permeable ion channel that plays a crucial role in various physiological processes. This compound has been used to study the role of TRPC5 channels in various diseases, including hypertension, chronic pain, and neurodegenerative disorders.
特性
IUPAC Name |
[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12-6-8-22-16(12)17(20)19-7-9-21-15(11-19)10-13-2-4-14(18)5-3-13/h2-6,8,15H,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSLKYZTQLJGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![5-chloro-2-hydroxybenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5974632.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5974639.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)

![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)

![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)